L-Leucine, N-(1-oxobutyl)-

CAS No.: 55443-78-2

Cat. No.: VC2636766

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55443-78-2 |

|---|---|

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | (2S)-2-(butanoylamino)-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C10H19NO3/c1-4-5-9(12)11-8(10(13)14)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | QRHYCLBYHIKSTA-QMMMGPOBSA-N |

| Isomeric SMILES | CCCC(=O)N[C@@H](CC(C)C)C(=O)O |

| SMILES | CCCC(=O)NC(CC(C)C)C(=O)O |

| Canonical SMILES | CCCC(=O)NC(CC(C)C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

L-Leucine, N-(1-oxobutyl)-, also known as N-Butanoyl-L-leucine, is a modified amino acid featuring the attachment of a butanoyl group to the amino nitrogen of L-leucine. This modification significantly alters the compound's physicochemical properties compared to the parent amino acid.

Nomenclature and Identification

The compound can be identified through several naming conventions and identifiers:

| Parameter | Information |

|---|---|

| IUPAC Name | (2S)-2-(butanoylamino)-4-methylpentanoic acid |

| Common Names | N-Butanoyl-L-leucine, L-Leucine, N-(1-oxobutyl)- |

| CAS Registry Number | 55443-78-2 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

Table 1: Chemical identification parameters for L-Leucine, N-(1-oxobutyl)-

Structural Features

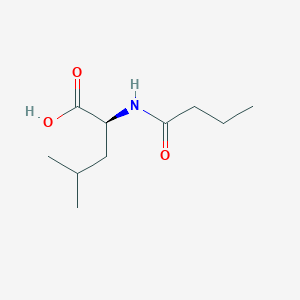

The structure of N-Butanoyl-L-leucine contains several key functional groups:

-

A carboxylic acid group (-COOH)

-

An amide bond formed between the amino group of leucine and the carboxyl group of butyric acid

-

The characteristic isobutyl side chain of leucine

-

A chiral center at the α-carbon, maintaining the S-configuration of L-leucine

The butanoyl group modification changes the compound from a zwitterionic structure (as in free L-leucine) to a predominantly anionic form at physiological pH, which has significant implications for its biological transport and activity .

Physical and Chemical Properties

Physicochemical Characteristics

L-Leucine, N-(1-oxobutyl)- exhibits distinct physicochemical properties that differentiate it from unmodified L-leucine. The N-acylation significantly affects its solubility, ionization state, and membrane permeability.

| Property | Characteristic |

|---|---|

| Physical State | White crystalline solid |

| Solubility | Moderately soluble in water; more soluble in polar organic solvents |

| pKa | Lower than L-leucine due to absence of protonatable amino group |

| Ionization at pH 7.4 | Predominantly anionic (unlike zwitterionic L-leucine) |

| Lipophilicity | Higher than L-leucine due to butanoyl group |

| Optical Rotation | Maintains optical activity of the parent L-leucine |

Table 2: Physicochemical properties of L-Leucine, N-(1-oxobutyl)-

Stability and Reactivity

N-Butanoyl-L-leucine demonstrates enhanced stability compared to free L-leucine under various conditions:

-

The amide bond provides protection against certain enzymatic degradations

-

More resistant to oxidation than free amino acids

-

Shows greater stability in solution under physiological conditions

-

Less susceptible to racemization during processing and storage

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of L-Leucine, N-(1-oxobutyl)- can be achieved through several methods, primarily involving the acylation of L-leucine with butyric anhydride or other butanoyl-donating reagents.

Continuous Flow Reactor Method

Similar to the synthesis of N-acetyl-leucine described in the literature, N-butanoyl-L-leucine can be prepared using continuous flow reactor technology:

-

Preparation of sodium L-leucinate solution by dissolving L-leucine in sodium hydroxide solution

-

Introduction of the sodium leucinate solution and butyric anhydride into a continuous flow reactor

-

Controlled reaction conditions, typically at temperatures between 30-50°C

-

Acidification of the reaction mixture to precipitate the product

Optimization Parameters

The synthesis can be optimized by controlling several key parameters:

| Parameter | Optimal Range | Effect on Synthesis |

|---|---|---|

| Molar Ratio (anhydride:leucine) | 1.30-1.45 equivalents | Ensures complete acylation without excessive side reactions |

| Temperature | 30-50°C | Balances reaction rate with minimization of side reactions |

| Residence Time | 2-3 minutes | Sufficient for complete reaction without degradation |

| pH for Precipitation | pH 3 | Optimal for high yield and purity |

| Washing Temperature | 8-10°C | Minimizes product loss while removing impurities |

Table 3: Optimization parameters for the synthesis of L-Leucine, N-(1-oxobutyl)-

Biological Properties and Mechanisms

Membrane Transport Mechanisms

One of the most significant differences between L-leucine and its N-acylated derivatives concerns their transport mechanisms across biological membranes. Research on related compounds provides valuable insights:

-

While L-leucine is primarily transported by L-type amino acid transporters (LAT1), N-acylated derivatives like N-butanoyl-L-leucine likely utilize different transporters

-

Based on studies of N-acetyl-L-leucine, N-butanoyl-L-leucine may be transported by organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1)

-

This transport shift likely confers different tissue distribution profiles and pharmacokinetic properties

Metabolic Fate

The metabolic processing of N-butanoyl-L-leucine in biological systems likely follows these pathways:

-

Deacylation by cellular amidases to release free L-leucine and butyric acid

-

Direct utilization or metabolism of the intact molecule

-

Potential incorporation into specific metabolic pathways

The release of L-leucine through deacylation may provide a controlled delivery system for this essential amino acid to specific tissues, potentially bypassing the rate-limiting transport of free L-leucine .

| Potential Application | Mechanism | Status of Research |

|---|---|---|

| Vertigo | Modulation of central vestibular-related pathways | Extrapolated from N-acetyl-L-leucine data |

| Cerebellar Ataxia | Improvement in cerebellar function | Hypothesized based on related compounds |

| Lysosomal Storage Disorders | Enhanced cellular metabolism | Potentially similar to N-acetyl-L-leucine |

| Cognitive Function | Neural metabolic enhancement | Requires direct investigation |

Table 4: Potential neurological applications of L-Leucine, N-(1-oxobutyl)-

Metabolic Effects

The unique properties of N-butanoyl-L-leucine may confer metabolic effects distinct from both L-leucine and other acylated derivatives:

-

Potentially more efficient delivery of leucine to tissues, bypassing transport limitations

-

Possible modulation of mTOR signaling pathways, which are central to protein synthesis and cell growth

-

Potential influence on mitochondrial function and energy metabolism

-

Possible effects on glucose metabolism and insulin sensitivity

Comparative Analysis with Related Compounds

Structural Comparisons

Understanding the relationship between N-butanoyl-L-leucine and similar compounds provides context for its potential properties and applications.

| Compound | Acyl Group | Molecular Weight | Key Differences |

|---|---|---|---|

| L-Leucine | None | 131.17 g/mol | Zwitterionic; primarily transported by LAT1 |

| N-Acetyl-L-leucine | Acetyl (C₂H₃O) | 173.21 g/mol | Shorter acyl chain; extensively studied clinically |

| N-Butanoyl-L-leucine | Butanoyl (C₄H₇O) | 201.26 g/mol | Medium-length acyl chain; intermediate lipophilicity |

| N-Palmitoyl-L-leucine | Palmitoyl (C₁₆H₃₁O) | 369.58 g/mol | Long acyl chain; high lipophilicity; potential splicing inhibitor |

Table 5: Comparison of L-leucine and various N-acylated derivatives

Functional Comparisons

The effects of acyl chain length on the biological properties of N-acylated leucine derivatives reveal important structure-activity relationships:

-

Transport mechanism shifts from LAT1 (amino acid transporters) to organic anion transporters as acyl chain length increases

-

Lipophilicity increases with acyl chain length, potentially affecting tissue distribution

-

Water solubility decreases with increasing acyl chain length

-

Longer acyl chains (like in N-palmitoyl-L-leucine) may confer specific biological activities such as spliceosome inhibition

Research Challenges and Future Directions

Current Research Gaps

Despite the potential significance of N-butanoyl-L-leucine, several important research gaps remain:

-

Limited direct studies on the pharmacokinetics and tissue distribution

-

Insufficient data on potential therapeutic applications

-

Unclear mechanisms of action compared to related derivatives

-

Limited structure-activity relationship studies comparing different acyl chain lengths

Future Research Directions

Several promising research directions could advance our understanding of this compound:

-

Comparative transport studies between different N-acylated leucine derivatives

-

Investigation of potential neuroprotective effects similar to N-acetyl-L-leucine

-

Exploration of metabolic effects, particularly on mTOR signaling and protein synthesis

-

Examination of potential applications in metabolic disorders and muscle wasting conditions

-

Development of optimized synthetic methods for large-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume